molecular formula C20H19N3O3S2 B2817542 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 314261-21-7

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2817542
CAS No.: 314261-21-7
M. Wt: 413.51
InChI Key: SDDOZVVNEWFNEV-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

Research has demonstrated the enzyme inhibitory potential of compounds with structures similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide. These compounds exhibited significant inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE), highlighting their potential for therapeutic applications in diseases related to these enzymes (Abbasi et al., 2019).

Antibacterial Activity

Studies have synthesized related compounds which demonstrated potent antibacterial activity against various Gram-negative and Gram-positive bacterial strains. This suggests that derivatives of this compound could have significant applications in the development of new antibacterial agents (Abbasi et al., 2016).

Antitumor and Antioxidant Agents

Certain thieno[2,3-d]pyrimidines have shown high inhibition of tumor cell growth, suggesting their potential as antitumor agents. This indicates that this compound and its derivatives might be explored for similar antitumor properties (Aly et al., 2010).

Molecular Docking and Computational Studies

Molecular docking and computational studies have been employed to understand the interaction of similar compounds with biological targets. This approach can be useful in predicting the biological activity and potential therapeutic applications of this compound (Kumari et al., 2017).

Electrochromic Properties

Research into compounds with similar structures has shown interesting electrochromic properties, which could have applications in electrochromic devices. This suggests that derivatives of the compound could be investigated for similar properties (Hu et al., 2019).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-11-21-19(18-13-3-2-4-16(13)28-20(18)22-11)27-10-17(24)23-12-5-6-14-15(9-12)26-8-7-25-14/h5-6,9H,2-4,7-8,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDOZVVNEWFNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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